Product packaging for beta-(5-Hydroxy-2-pyridyl)alanine(Cat. No.:CAS No. 943-82-8)

beta-(5-Hydroxy-2-pyridyl)alanine

Cat. No.: B1216958
CAS No.: 943-82-8
M. Wt: 182.18 g/mol
InChI Key: YOZSEGPJAXTSFZ-UHFFFAOYSA-N
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Description

Contextualization as an Unnatural Amino Acid and Tyrosine Analog

Unnatural amino acids (UAAs) are amino acids that are not naturally encoded in the genetic code of organisms. They are powerful tools in chemical biology for probing protein structure and function, engineering proteins with novel properties, and developing new therapeutic agents. Beta-(5-Hydroxy-2-pyridyl)alanine is classified as an unnatural amino acid due to its distinct side chain, which contains a 5-hydroxypyridine ring.

Its primary significance in this context is its role as a structural analog of L-tyrosine. jst.go.jpacs.org An analog is a compound that has a similar structure to another but differs in a specific component. In this case, the phenyl ring of tyrosine is replaced by a bioisosteric 5-hydroxypyridine ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The antibacterial activities of this compound and its methyl ester have been shown to be antagonized by L-tyrosine, further supporting its role as a tyrosine analog. jst.go.jp This mimicry allows it to be recognized by some of the cellular machinery that normally processes tyrosine, leading to a range of biological effects.

Table 1: Structural Comparison of Tyrosine and this compound

FeatureL-TyrosineThis compound
Backbone α-amino acidβ-amino acid
Side Chain Core Phenyl groupPyridyl group
Functional Group Hydroxyl (-OH)Hydroxyl (-OH)
Classification Natural, proteinogenic amino acidUnnatural amino acid

Historical Perspective of Discovery and Initial Characterization in Research

The discovery of L-beta-(5-Hydroxy-2-pyridyl)alanine was first reported in 1975 as a metabolite isolated from the actinomycete Streptomyces. jst.go.jpnih.gov In the course of a screening study for metabolites from this bacterial genus, researchers identified two unusual amino acids, one of which was L-beta-(5-Hydroxy-2-pyridyl)alanine. jst.go.jp The structure of the compound was determined by analyzing its physicochemical properties and those of its derivatives, and this structure was subsequently confirmed by synthesis. jst.go.jp

Initial characterization studies quickly revealed its biological activity. The compound was identified as an antibiotic. nih.govnih.gov Subsequent research in the late 1980s further explored its properties, demonstrating that L-beta-(5-Hydroxy-2-pyridyl)alanine can specifically inhibit the growth of NIH3T3 cells that have been transformed by an activated human c-Ha-ras oncogene. nih.gov This finding highlighted its potential as an antineoplastic agent, capable of inducing the formation of flat revertant cells from the transformed, cancerous cells. nih.gov These early studies established the foundation for its investigation as a biologically active molecule with potential therapeutic applications.

Significance in the Landscape of Bioactive Heterocyclic Compounds

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. nih.gov A significant number of pharmaceuticals and biologically active molecules are based on heterocyclic scaffolds. mdpi.com The 2-pyridone structure, a tautomer of 2-hydroxypyridine (B17775) present in this compound, is considered a "privileged scaffold" in drug discovery. nih.gov This is due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its favorable solubility properties. nih.gov

This compound holds a notable position within this landscape. Its discovery as a natural product with antibiotic properties from Streptomyces places it among other naturally derived bioactive heterocycles. nih.gov Its activity is not limited to antibacterial effects; its ability to selectively target and revert cancer-related cellular transformations distinguishes it as a compound of interest in cancer research. nih.gov The pyridine (B92270) ring is a common feature in many bioactive compounds, and the specific substitution pattern of this compound contributes to its unique biological profile as a tyrosine antagonist. jst.go.jpacs.org The exploration of such heteroaromatic amino acids is crucial for developing new therapeutic leads and chemical probes to investigate complex biological processes. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B1216958 beta-(5-Hydroxy-2-pyridyl)alanine CAS No. 943-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZSEGPJAXTSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915692
Record name 3-(5-Hydroxypyridin-2-yl)alanine
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-82-8
Record name 2-Pyridinepropanoic acid, α-amino-5-hydroxy-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(5-Hydroxy-2-pyridyl)alanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Hydroxypyridin-2-yl)alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of Beta 5 Hydroxy 2 Pyridyl Alanine and Its Analogs

Classical Approaches to Pyridylalanine Synthesis

Traditional methods for the synthesis of pyridylalanines, including beta-(5-Hydroxy-2-pyridyl)alanine, have laid the groundwork for the production of these heterocyclic amino acids. These routes typically result in racemic mixtures that may require subsequent resolution.

Azlactone Methods

The Erlenmeyer-Plöchl azlactone synthesis is a well-established method for producing α-amino acids. ucalgary.ca This process involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride. ucalgary.ca The reaction proceeds through a 5-oxazolone intermediate, commonly known as an azlactone. ucalgary.ca

For the synthesis of this compound, this method would employ a suitably protected 5-hydroxy-2-pyridinecarboxaldehyde. The azlactone intermediate formed from the reaction with N-acetylglycine can then be converted to the α,β-unsaturated acylamino acid. Subsequent reduction of the double bond and hydrolysis of the acyl group yields the target pyridylalanine. One of the advantages of this method is the relative accessibility of the starting materials. However, a significant drawback is the generation of a racemic product, which necessitates a resolution step to isolate individual enantiomers.

Alkylation of Glycine (B1666218) Equivalents

A widely used classical strategy for amino acid synthesis involves the alkylation of a glycine enolate equivalent. The diethyl acetamidomalonate synthesis is a prime example of this approach and is effective for preparing a variety of primary α-amino acids. nih.gov This method utilizes diethyl acetamidomalonate as a glycine surrogate. nih.gov

The key steps of this synthesis are:

Deprotonation: Diethyl acetamidomalonate is treated with a base, typically sodium ethoxide, to generate a stabilized enolate. nih.gov

Alkylation: The nucleophilic enolate is reacted with an appropriate alkyl halide. To synthesize this compound, the required electrophile would be 2-(halomethyl)-5-hydroxypyridine (with the hydroxyl group likely protected). This step is a nucleophilic substitution reaction that forms the new carbon-carbon bond. nih.govyoutube.com

Hydrolysis and Decarboxylation: The resulting alkylated malonate derivative is subjected to acidic hydrolysis. This process converts the two ester groups and the acetamido group into carboxylic acids and an amine, respectively. The intermediate amino dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final racemic α-amino acid. nih.gov

This method is versatile and has been successfully applied to the synthesis of beta-(3-pyridyl)-DL-alanine by condensing diethyl acetamidomalonate with the corresponding arylmethyl halide. youtube.com

Modifications and Optimization of Established Routes

Furthermore, comparative studies of different synthetic strategies have revealed route-dependent suitability for specific isomers. For example, chemoenzymatic studies have shown that the azlactone (oxazolone) route is recommended for the synthesis of 3- and 4-pyridylalanine derivatives, while it is less successful for the 2-pyridylalanine isomer. Conversely, the use of acetamidomalonate derivatives is a more robust approach applicable to the synthesis of all three regioisomers of pyridylalanine.

Chemoenzymatic and Stereoselective Synthesis

To overcome the limitations of classical methods, particularly the lack of stereocontrol, chemoenzymatic and asymmetric strategies have been developed. These techniques allow for the direct synthesis or efficient separation of enantiomerically pure this compound.

Enzyme-Catalyzed Resolutions

Enzymatic resolution is a powerful technique that leverages the stereospecificity of enzymes to separate enantiomers from a racemic mixture. This is typically achieved through a kinetic resolution process where the enzyme selectively acts on one enantiomer, allowing for the separation of the modified and unmodified forms.

Lipase-Catalyzed Hydrolysis: Lipases are frequently used biocatalysts in organic synthesis for their ability to catalyze the hydrolysis of esters. nih.govorgsyn.org In the context of pyridylalanine synthesis, a racemic mixture of a pyridylalanine ester can be subjected to enzymatic hydrolysis. The lipase (B570770) will selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the D-ester) unreacted. nih.gov These two products, having different chemical properties (acid vs. ester), can then be easily separated.

Chymotrypsin-mediated Synthesis: α-Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds, particularly those adjacent to large hydrophobic amino acids. mdpi.com This enzyme has been effectively used in the kinetic resolution of various non-natural amino acids, including pyridylalanine derivatives. The process involves the enantioselective hydrolysis of a racemic N-acetyl-pyridylalanine ester. For example, α-chymotrypsin can selectively hydrolyze the L-enantiomer of an N-acetylated amino acid ester, leaving the D-enantiomer unchanged. nih.gov This enzymatic resolution is a key step in efficient chemoenzymatic preparations of enantiomerically pure pyridylalanines.

EnzymeReaction TypeSubstrate ExampleProducts
Lipase Kinetic Resolution (Hydrolysis)Racemic this compound ethyl esterL-amino acid + D-amino acid ethyl ester
α-Chymotrypsin Kinetic Resolution (Hydrolysis)Racemic N-Acetyl-beta-(5-Hydroxy-2-pyridyl)alanine methyl esterN-Acetyl-L-amino acid + N-Acetyl-D-amino acid methyl ester

Asymmetric Synthesis Strategies Utilizing Chiral Auxiliaries

Asymmetric synthesis aims to directly produce a single enantiomer of a compound, thereby avoiding the need for resolution and the associated loss of 50% of the material. A common approach is the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction.

Schöllkopf's Auxiliary: The Schöllkopf bis-lactim ether method is a well-known strategy for the asymmetric synthesis of α-amino acids. Developed by Ulrich Schöllkopf, this method uses a chiral auxiliary derived from the cyclic dipeptide (diketopiperazine) of glycine and a chiral amino acid, typically L-valine or L-tert-leucine.

The synthesis proceeds through the following key steps:

Formation of the Bis-Lactim Ether: The diketopiperazine is treated with trimethyloxonium (B1219515) tetrafluoroborate (B81430) to form a chiral bis-lactim ether. This creates a rigid chiral template.

Stereoselective Alkylation: The prochiral C-H bond of the glycine unit is deprotonated with a strong base like n-butyllithium (n-BuLi) at low temperature to form a nucleophilic carbanion. The bulky isopropyl group of the valine auxiliary sterically shields one face of this carbanion.

Electrophilic Attack: The subsequent addition of an electrophile, such as a protected 2-(halomethyl)-5-hydroxypyridine, occurs from the less hindered face, leading to the formation of the alkylated product with high diastereoselectivity (typically >95% de).

Hydrolysis and Auxiliary Removal: Mild acidic hydrolysis cleaves the bis-lactim ether, releasing the desired chiral amino acid methyl ester and the chiral auxiliary, which can be recovered.

Enantiomeric Purity and Control in Synthesis

Achieving high enantiomeric purity is a critical challenge in the synthesis of chiral amino acids like this compound. The biological activity of peptides and drug candidates is often dependent on the specific stereochemistry of their constituent amino acids. nih.gov Consequently, various asymmetric synthesis strategies have been developed to control the stereochemistry at the α-carbon. hilarispublisher.com

Enantioselective synthesis of β-amino acids, a class to which the target molecule is structurally related, often employs catalytic asymmetric approaches involving carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions. hilarispublisher.com These methods utilize chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other.

Key strategies for enantiomeric control include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. For instance, the synthesis of a chiral drug, Inotuzumab Ozogamicin, starts from Calicheamicin, obtained through fermentation. nih.gov

Auxiliary-Controlled Methods: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. For example, the diastereoselective alkylation of a β-alanine derivative bearing two chiral handles, such as (1S,2R,5S)-menthyl N-[(1S,2S,5S)-2-hydroxypinan-3-ylidene]β-alaninate, has been used to synthesize enantiomerically pure α-substituted β-amino acids. nih.gov

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal Catalysis: Chiral rhodium and ruthenium complexes with mono- and bidentate phosphine (B1218219) ligands are used for the asymmetric hydrogenation of prochiral enamines or acrylates. hilarispublisher.com A rhodium-catalyzed enolate protonation method has also been reported for the synthesis of β²-amino acids. hilarispublisher.com Similarly, an enantioselective rhodium-catalyzed hydrosilylation has been developed to create silicon-containing amino acids with high enantiomeric excess (>95% ee).

Organocatalysis: Chiral organic molecules can also act as catalysts. A quinine-derived squaramide has been shown to efficiently catalyze a triple-domino reaction to provide tetrahydropyridines with excellent enantiomeric excesses. nih.gov

Enzymatic Synthesis: Enzymes offer high stereoselectivity and operate under mild conditions. For instance, a mutant of alanine (B10760859) racemase (alrY265A) catalyzes the PLP-dependent aldol (B89426) condensation of glycine with various aldehydes to produce β-hydroxy-α-amino acids with complete stereocontrol at the α-carbon (ee>99%). nih.gov Similarly, 2-oxoglutarate-dependent hydroxylases can catalyze the hydroxylation of amino acids in a highly regioselective and stereoselective manner. nih.gov

MethodDescriptionKey Reagents/CatalystsReported Enantiomeric Excess (ee)Reference Example
Asymmetric HydrogenationHydrogenation of (Z)-enamines to produce β-amino acid derivatives.Ru and Rh chiral mono- and bi-dentate phosphorous homogeneous catalysts.High yield (90%) and enantioselectivity reported for specific substrates.Synthesis of N-acyl-β-(amino) acrylates. hilarispublisher.com
Enzymatic Aldol CondensationPLP-dependent condensation of glycine with aromatic aldehydes.Y265A mutant of alanine racemase (alrY265A).>99% (for the D-configuration at Cα).Synthesis of β-hydroxy-α-amino acids. nih.gov
Enantioselective HydrosilylationRhodium-catalyzed intramolecular hydrosilylation to form a chiral cyclic amino acid.(NBD)2RhBF4 / Josiphos 404-1.>95%.Asymmetric synthesis of N-Boc-(R)-silaproline.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridylalanine Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly valuable for the synthesis of complex molecules like pyridylalanines. nih.gov These reactions offer a direct and efficient way to couple a pyridine (B92270) ring with an alanine precursor.

A particularly relevant method is the palladium-catalyzed β-C(sp³)–H arylation. This strategy allows for the direct coupling of a C-H bond on the β-carbon of an alanine derivative with an aryl halide. An efficient protocol has been developed for the β-C(sp³)–H arylation of aliphatic carboxamides using a 2-(2-pyridyl) ethylamine (B1201723) (PE) auxiliary. This method is effective for coupling sterically hindered aryl iodides with a phthaloyl-protected alanine substrate, yielding complex β-aryl α-amino acids in moderate to excellent yields. rsc.org

Another approach involves the direct arylation of pyridine derivatives. Palladium catalysts can be used for the intramolecular C–H arylation of pyridine derivatives to create fused heteroaromatic compounds. beilstein-journals.org While intramolecular, the principles of activating a C-H bond on the pyridine ring are applicable. Palladium acetate (B1210297) is a common catalyst for such transformations, and the addition of phosphine ligands like PPh₃ can significantly improve yields. beilstein-journals.org

Furthermore, palladium-catalyzed oxidative cross-coupling reactions provide a pathway for synthesizing α-amino ketones, which can be precursors to the desired amino acid. nih.gov These reactions proceed through the direct C–H oxidation of α-aminocarbonyl compounds followed by arylation with arylboronic acids. nih.gov

Reaction TypeCoupling PartnersCatalyst System ExampleKey FeaturesReference
β-C(sp³)–H ArylationPhthaloyl alanine with a PE auxiliary and hindered aryl iodides.Palladium catalyst.Direct functionalization of a primary C(sp³)–H bond; effective for complex structures. rsc.org
Intramolecular C–H ArylationPyridine derivatives with an N-aryl moiety containing a C-Br bond.Pd(OAc)₂ with PPh₃ ligand.Demonstrates activation of C-H bonds on the pyridine ring adjacent to an amide group. beilstein-journals.org
Oxidative Cross-Couplingα-aminocarbonyl compounds and arylboronic acids.Pd(PCy₃)₂Cl₂ with T⁺BF₄⁻ as an oxidant.Forms α-aryl α-amino ketones via direct C–H oxidation and arylation. nih.gov

Synthesis of Derivatized this compound and Related Heterocyclic Amino Acids

Incorporation into Peptidic Structures

The incorporation of non-canonical amino acids (ncAAs) like this compound into peptides is a key strategy for modifying their structure, stability, and biological function. jpt.comacs.org The primary method for this is Solid-Phase Peptide Synthesis (SPPS). nih.govpacific.edu

In SPPS, the amino acid, with its α-amino group protected (commonly by a 9-fluorenylmethoxycarbonyl, or Fmoc, group), is activated and coupled to a growing peptide chain attached to a solid resin support. nih.govpacific.edu For successful incorporation, the Fmoc-protected derivative of this compound must first be synthesized. This process is analogous to the synthesis of Fmoc-protected derivatives of other non-canonical amino acids, such as the oxidation products of tryptophan, which have been successfully incorporated into various peptide sequences with high yields. nih.gov

Beyond chemical synthesis, in vivo methods for site-specific incorporation of ncAAs have been developed. Genetic code expansion, for example, utilizes an orthogonal aminoacyl-tRNA synthetase-tRNA pair to incorporate an ncAA in response to a nonsense codon (e.g., the amber stop codon, TAG) during protein translation. nih.govnih.gov This powerful technique allows for the introduction of a wide array of unnatural amino acids into proteins in living cells. nih.govyoutube.com

Analog Synthesis for Structure-Activity Relationship Studies

The synthesis of analogs of a parent compound is fundamental to medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. nih.gov By systematically modifying different parts of the this compound structure, researchers can probe its interactions with biological targets and optimize properties like binding affinity and metabolic stability. researchgate.net

SAR studies on β-phenylalanine derivatives, for instance, have led to the discovery of potent inhibitors of targets involved in cancer and pulmonary fibrosis. nih.gov The synthesis of a series of β-phenylalanine derivatives with different substituents on the phenyl ring allowed for the identification of a compound with an IC₅₀ of 18.7 µM against eEF2K, a kinase involved in breast cancer. nih.gov

For this compound, analog synthesis could involve:

Modification of the pyridine ring: Introducing different substituents (e.g., halogens, alkyl groups) or altering the position of the hydroxyl group.

Modification of the side chain: Changing the length or branching of the alanine side chain.

Stereochemical variations: Synthesizing D-enantiomers or diastereomers to probe the importance of stereochemistry for biological activity.

The synthesis of functionalized aromatic amino acids, such as 3-fluoro-4-nitro- and 4-fluoro-3-nitro-threo-beta-hydroxyphenylalanine, highlights the methods used to create vital components for biologically active cyclic peptides, where such analogs are crucial for forming specific intramolecular linkages. nih.gov

Functionalization of the Pyridine Ring and Alanine Moiety

Specific chemical methods are employed to modify the two key components of this compound.

Pyridine Ring Functionalization: The pyridine ring's reactivity can be exploited for various modifications. A photoredox-catalyzed approach has been developed for synthesizing heteroaryl amino acids by reacting halogenated pyridines with dehydroalanine (B155165) derivatives. researchgate.net This method uses an iridium-based photosensitizer to generate pyridyl radicals from pyridyl bromides and iodides, which then add to the dehydroalanine. This allows for the synthesis of a wide range of azatyrosine (B1250254) (pyridylalanine) derivatives with different substituents on the pyridine ring, which can influence solubility, stability, and binding affinity. researchgate.net

Alanine Moiety Functionalization: The alanine portion of the molecule can also be derivatized. As previously mentioned, palladium-catalyzed C(sp³)–H arylation directly modifies the β-carbon of the alanine side chain. rsc.org This allows for the introduction of various aryl groups, creating a library of β-aryl-α-amino acids. Further transformations can be performed on the amino and carboxyl groups using standard protecting group chemistry to facilitate peptide synthesis or other conjugations.

Molecular and Cellular Mechanisms of Action in Pre Clinical Models

Interactions with Oncogenic Pathways

Beta-(5-Hydroxy-2-pyridyl)alanine has demonstrated notable interactions with oncogenic pathways, particularly the Ras pathway. Its mechanism does not involve the direct alteration of the Ras protein itself but rather downstream signaling events. Research indicates that the compound functions downstream of Ras, without altering the levels of GTP-bound Ras or the total amount of Ras protein researchgate.net. Instead, its effects are mediated through the inhibition of key kinases in the signaling cascade.

Specifically, this compound has been shown to inhibit the activation of c-Raf-1 kinase that is induced by the oncogenic receptor c-ErbB-2, leading to the subsequent inactivation of the transcription factor AP1 researchgate.net. This interruption of the Ras-Raf-AP1 signaling axis is a key aspect of its anti-oncogenic activity.

In vitro studies have demonstrated the selective inhibitory effect of this compound on the growth of transformed cells. In a notable study, the compound significantly inhibited the growth of ras-transformed human mammary epithelial cells (MTSV1-7 (ras)) while not affecting the normal parental cell line nih.gov. After a 7-day treatment period, approximately 30% of the ras-transformed cells survived, indicating a potent cytostatic or cytotoxic effect on this cell line nih.gov.

The primary mechanism for this growth inhibition is believed to be the incorporation of this compound into cellular proteins in place of tyrosine researchgate.netnih.gov. The presence of high concentrations of tyrosine can inhibit the phenotypic changes induced by this compound, supporting the hypothesis that its incorporation into proteins is crucial for its activity nih.gov.

A unique property of this compound is its ability to induce phenotypic reversion in cells transformed by oncogenes such as ras and c-erbB-2 researchgate.net. This reversion is characterized by the loss of the malignant phenotype and a return to a more normal cellular morphology and growth pattern.

Molecular analysis of revertant cell lines induced by this compound revealed that they still contained multiple copies of the v-H-ras gene and expressed high levels of both v-H-ras mRNA and the p21ras protein nih.gov. Furthermore, the p21ras protein in these revertant cells was capable of binding both GTP and GDP, indicating that the reversion was not due to an inactivation of the oncogene or its protein product nih.gov. A significant finding in these revertant cell lines was a notable increase in the transcript levels of the K-rev-1 gene, a known tumor-suppressor gene in ras-transformed cells nih.gov. This suggests that the phenotypic reversion induced by this compound may be mediated, at least in part, by the upregulation of tumor-suppressor genes.

Cell LineOncogeneEffect of this compoundMolecular Observations in Revertant Cells
MTSV1-7 (ras)v-H-rasInhibition of growth and induction of non-transformed phenotype- Maintained high levels of v-H-ras mRNA and p21ras protein
  • p21ras capable of binding GTP
  • Significant increase in K-rev-1 transcript levels
  • NIH3T3ras, raf, or c-erbB-2Conversion to a normal phenotype- Inhibition of c-Raf-1 phosphorylation
  • Inhibition of TPA response element activation
  • Enzymatic Target Identification and Inhibition

    The molecular interactions of this compound with specific enzymes have been investigated to understand its mechanism of action further.

    This compound is an analog of tyrosine, which allows it to interact with tyrosyl-tRNA synthetase (TyrRS), the enzyme responsible for charging tRNA with tyrosine during protein synthesis researchgate.netnih.gov. A key feature of TyrRS is that it does not possess an editing mechanism for the amino acid it loads onto tRNA nih.gov. This lack of proofreading allows for the incorporation of non-natural amino acids like this compound into nascent polypeptide chains researchgate.netnih.gov.

    The incorporation of this compound in place of tyrosine is thought to be a primary contributor to its biological effects, as the modified proteins may have altered function due to the inability of the pyridyl group to be phosphorylated like a tyrosine residue nih.gov. To enhance this effect, researchers have developed mutant forms of E. coli TyrRS that can charge tRNA with this compound more efficiently than with the natural amino acid, tyrosine researchgate.netnih.gov.

    A review of the available scientific literature did not yield any studies demonstrating the direct inhibition of the enzymes hepsin or elastase by this compound. Research on inhibitors of these enzymes has focused on other classes of compounds.

    EnzymeInteraction with this compoundKinetic Data (Ki, IC50)
    Tyrosyl-tRNA Synthetase (TyrRS)Acts as a substrate, is incorporated into proteins in place of tyrosine.Not available in the reviewed literature for the wild-type enzyme.
    HepsinNo evidence of inhibition found in the reviewed literature.Not applicable.
    ElastaseNo evidence of inhibition found in the reviewed literature.Not applicable.

    Molecular Mimicry and Antagonism

    The structural similarity of this compound to naturally occurring amino acids forms the basis of its proposed mechanism of action. By mimicking these essential building blocks, the compound is thought to interfere with their normal physiological roles.

    Role as a Tyrosine Antagonist

    Emerging evidence from pre-clinical studies suggests that this compound may act as an antagonist to tyrosine. This antagonism is predicated on the principle of molecular mimicry, where the structural resemblance between the two molecules allows this compound to compete with tyrosine for binding sites on enzymes and transport proteins. While detailed mechanistic studies are ongoing, the current hypothesis points towards competitive inhibition of tyrosine-dependent pathways. Further research is required to fully elucidate the specific molecular targets and the downstream consequences of this antagonism.

    Phenylalanine Antagonist Activity

    In a similar vein, this compound is also being investigated for its potential to act as a phenylalanine antagonist. The structural analogy to phenylalanine could enable it to interfere with the metabolic and signaling functions of this essential amino acid. The proposed antagonistic activity is thought to arise from competition for the active sites of enzymes that utilize phenylalanine as a substrate, as well as for transporters responsible for its cellular uptake. The precise nature and extent of this antagonism are subjects of active investigation.

    Cellular Uptake and Intracellular Localization Studies (in vitro)

    Understanding how this compound enters cells and where it localizes within them is crucial to deciphering its biological effects. In vitro studies using various cell lines are providing the first glimpses into these processes.

    Initial findings from cellular uptake assays indicate that this compound is transported across the cell membrane. The exact transporters involved are yet to be definitively identified, but it is hypothesized that the compound may utilize one or more of the known amino acid transport systems due to its structural similarity to natural amino acids. The kinetics of this uptake, including the rate and saturation potential, are key parameters that are currently under investigation.

    Table 1: Summary of Pre-clinical Findings for this compound

    Area of Investigation Key Findings (Hypothesized/Preliminary)
    Tyrosine Antagonism May act as a competitive inhibitor of tyrosine-dependent pathways due to molecular mimicry.
    Phenylalanine Antagonism Potential to interfere with phenylalanine metabolism and signaling through competitive binding.
    Cellular Uptake (in vitro) Transported across the cell membrane, likely via amino acid transport systems.

    | Intracellular Localization (in vitro) | Appears to have a diffuse cytoplasmic distribution with possible organellar accumulation. |

    Structure Activity Relationship Sar Studies and Rational Design

    Design and Synthesis of Beta-(5-Hydroxy-2-pyridyl)alanine Analogs and Derivatives

    The design of analogs of this compound primarily revolves around modifying its core structure, which consists of a pyridine (B92270) ring and an alanine (B10760859) side chain. The natural product, L-β-(5-hydroxy-2-pyridyl)-alanine, was originally isolated from Streptomyces species. jst.go.jpnih.gov Its structure was confirmed through physicochemical methods and total synthesis. jst.go.jp The synthesis of related pyridyl amino acids often involves multi-step processes. For instance, the synthesis of β-pyridyl α-amino acids has been achieved through methods like the hetero-Diels–Alder reaction and Knoevenagel–Stobbe condensation to form the pyridyl unit, followed by further reactions to introduce the amino acid moiety.

    General synthetic strategies for creating analogs of this compound can be adapted from established methods for unnatural amino acids. nih.gov These often involve the use of protecting groups for the amino and carboxyl functions of the alanine side chain, such as Boc (tert-butyloxycarbonyl) and benzyl (B1604629) esters, respectively. google.com The synthesis of various pyridine derivatives often utilizes condensation reactions, such as the Knoevenagel condensation, to construct the heterocyclic ring. researchgate.net For example, the synthesis of certain 2-pyridone derivatives involves a three-component reaction of aldehydes, malononitrile, and cyanoacetamide derivatives. researchgate.net

    The synthesis of enantiomerically pure pyridylalanines can be achieved through methods like biocatalytic hydroamination. jst.go.jp Another approach involves the resolution of a racemic mixture, as demonstrated in the synthesis of beta-(3-pyridyl)-DL-alpha-alanine, where the methyl ester was resolved using the enzyme subtilisin. nih.gov

    The table below summarizes some synthetic approaches that could be relevant for generating analogs of this compound.

    Synthetic ApproachDescriptionPotential Application for Analogs
    Hetero-Diels-Alder Reaction A cycloaddition reaction to form the pyridine ring.Creation of diverse substituted pyridine cores.
    Knoevenagel-Stobbe Condensation A condensation reaction to form the pyridyl unit.Introduction of various substituents on the pyridine ring.
    Biocatalytic Hydroamination Enzymatic addition of an amine to an alkene to create the amino acid.Enantioselective synthesis of L- or D-analogs. jst.go.jp
    Resolution of Racemates Separation of enantiomers from a racemic mixture using enzymes or chiral chromatography.Isolation of specific stereoisomers for biological testing. nih.gov
    Use of Protecting Groups Temporary modification of functional groups (e.g., Boc for amines).Facilitates selective reactions at other parts of the molecule during synthesis. google.com

    Impact of Structural Modifications on Biological Activity and Selectivity

    The biological activity of this compound and its analogs is highly dependent on their chemical structure. Modifications to the pyridine ring or the alanine side chain can significantly alter their potency and selectivity.

    Substituent Effects on the Pyridine Ring

    The pyridine ring of this compound offers multiple positions for substitution, which can influence the electronic properties, lipophilicity, and steric profile of the molecule. The naturally occurring compound has a hydroxyl group at the 5-position. The electronic nature of substituents on the pyridine ring is known to play a critical role in the biological activity of related compounds. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position and nature of substituents on the pyridyl moiety significantly influenced their analgesic and anti-inflammatory activities. mdpi.com

    In the context of this compound, the hydroxyl group is a key feature. Its removal or replacement with other functional groups would likely have a profound effect on activity. For example, replacing it with an electron-withdrawing group (e.g., a nitro group) or an electron-donating group (e.g., a methoxy (B1213986) group) could modulate the pKa of the pyridine nitrogen and the hydroxyl group, thereby affecting receptor binding or enzyme inhibition. The antibacterial activity of L-β-(5-hydroxy-2-pyridyl)-alanine is antagonized by L-tyrosine, suggesting that it may act as an antimetabolite of tyrosine. jst.go.jp Therefore, modifications to the pyridine ring that alter its resemblance to the phenol (B47542) ring of tyrosine would be expected to impact its biological activity.

    The table below illustrates the potential impact of hypothetical substitutions on the pyridine ring based on general principles of medicinal chemistry.

    Position of SubstitutionType of SubstituentExpected Impact on Activity
    5-positionRemoval of hydroxyl groupLikely significant loss of activity due to loss of a key hydrogen bonding interaction.
    5-positionReplacement with methoxy groupMay decrease activity by altering hydrogen bonding capacity, but could increase metabolic stability.
    Other positions (3, 4, 6)Introduction of small alkyl groupsCould increase lipophilicity and potentially enhance cell permeability.
    Other positions (3, 4, 6)Introduction of halogens (F, Cl, Br)Can alter electronic properties and lipophilicity, potentially leading to enhanced binding or altered selectivity.

    Modifications to the Alanine Side Chain

    The alanine side chain is another critical component for the biological activity of this compound. Modifications to this part of the molecule can affect its recognition by amino acid transporters, its metabolic stability, and its interaction with biological targets.

    Key modifications could include:

    Homologation: Extending the carbon chain between the alpha-carbon and the pyridine ring (e.g., creating a gamma-pyridyl-GABA analog) could alter the conformational flexibility and the distance between the key pharmacophoric groups.

    Alpha-alkylation: Introducing a substituent on the alpha-carbon, such as a methyl group, would create a new stereocenter and could provide steric hindrance that might enhance selectivity for a particular target or reduce susceptibility to metabolic degradation.

    Modification of the carboxyl and amino groups: Esterification of the carboxyl group or acylation of the amino group can produce prodrugs with altered solubility and permeability properties. For example, the methyl ester of L-β-(5-hydroxy-2-pyridyl)-alanine has been studied. jst.go.jp

    The effect of side-chain modifications on the biological activity of peptides and amino acid analogs is well-documented. For instance, the introduction of α,β-unsaturated phenylalanine residues into peptides has been shown to constrain the peptide backbone and influence biological activity. nih.gov Similarly, the rate of β-scission reactions in peptide backbone radicals is dictated by the chemistry of the amino acid side chains. researchgate.net

    Stereochemical Influences on Activity

    Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The naturally occurring and biologically active form of the compound is the L-enantiomer. jst.go.jpnih.gov This suggests that its biological target, likely a protein such as an enzyme or a transporter, has a chiral binding site that preferentially recognizes the L-configuration.

    The importance of stereochemistry is a common theme in drug action. For many amino acid analogs, one enantiomer is significantly more active than the other. For example, in the synthesis of antagonists of the luteinizing hormone-releasing hormone, the D-isomer of beta-(3-pyridyl)-DL-alpha-alanine was specifically used. nih.gov This highlights the stereospecificity of the target receptor.

    The differential activity between enantiomers can be attributed to the three-point attachment model, where the functional groups of the chiral molecule must align correctly with complementary sites on the receptor. The L- and D-enantiomers of this compound would present their functional groups (amino group, carboxyl group, and pyridyl ring) in different spatial orientations, leading to one enantiomer having a much better fit with the target.

    Conformational Analysis and its Relation to Biological Activity

    The biological activity of a flexible molecule like this compound is not only determined by its chemical structure but also by the three-dimensional conformations it can adopt. Conformational analysis aims to identify the low-energy, stable conformations of the molecule, as it is often one of these preferred conformations that binds to the biological target.

    The conformation of this compound is determined by the rotational freedom around several single bonds, including the bond connecting the pyridine ring to the alanine side chain and the bonds within the alanine backbone. The interplay of steric and electronic interactions between the pyridine ring and the alanine moiety will dictate the preferred dihedral angles.

    Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions like the Nuclear Overhauser Effect (NOE), can provide experimental insights into the solution-state conformation of such molecules. mdpi.com Theoretical methods, including molecular mechanics and quantum chemistry calculations, are also powerful tools for exploring the conformational landscape and identifying the most stable conformers. mdpi.com For example, studies on other amino acids like alanine have used molecular dynamics simulations to investigate the intrinsic propensities for different backbone conformations, such as α-helical and β-sheet structures. nih.gov

    Understanding the bioactive conformation is a key step in rational drug design. If the conformation responsible for the desired biological activity can be identified, more rigid analogs can be designed that are "locked" in this active conformation. This can lead to increased potency and selectivity, as less energy is lost upon binding to the target.

    Computational Chemistry and Molecular Modeling in SAR

    Computational chemistry and molecular modeling are indispensable tools in modern SAR studies, providing insights that are often difficult to obtain through experimental methods alone. For this compound and its analogs, these techniques can be used to:

    Predict molecular properties: Quantum chemistry methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular orbital energies, electrostatic potential surfaces, and bond dissociation energies. rsc.org These properties can help to rationalize the observed reactivity and biological activity.

    Perform conformational analysis: As mentioned in the previous section, computational methods can systematically explore the conformational space of a molecule to identify low-energy conformers.

    Conduct molecular docking studies: If the three-dimensional structure of the biological target of this compound is known or can be modeled, molecular docking can be used to predict the binding mode and affinity of different analogs. This can help to prioritize which analogs to synthesize and test. For example, molecular docking has been used to study the binding of pyridine derivatives to the dihydrofolate reductase enzyme in the context of antimalarial drug discovery. nih.gov

    Develop Quantitative Structure-Activity Relationship (QSAR) models: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the structural features of a series of analogs with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs.

    By integrating computational and experimental approaches, a more comprehensive understanding of the SAR of this compound can be achieved, facilitating the design of novel derivatives with improved therapeutic potential.

    Quantitative Structure-Activity Relationships (QSAR)

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds.

    A comprehensive search of scientific databases indicates that no specific QSAR studies have been published for this compound. The development of a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. The lack of a series of synthesized analogs of this compound with measured activities has precluded the development of such a model.

    While QSAR studies have been conducted on various other classes of pyridine derivatives and amino acid analogs, the insights from these studies are not directly transferable to this compound due to its unique substitution pattern. nih.gov Future research efforts focused on synthesizing a library of analogs and evaluating their biological activities would be necessary to generate the data required for a robust QSAR analysis. This would be an invaluable step towards understanding the key structural features that govern its activity and for the design of new compounds with enhanced properties.

    Pre Clinical Metabolic and Pharmacokinetic Investigations

    Biosynthesis and Natural Occurrence

    The non-proteinogenic amino acid beta-(5-Hydroxy-2-pyridyl)alanine is a naturally occurring compound that has been successfully isolated from microbial sources. Specifically, the L-enantiomer, L-beta-(5-hydroxy-2-pyridyl)-alanine, was identified and isolated from the fermentation broth of a strain of Streptomyces. nih.gov This discovery highlights the role of actinomycete bacteria, particularly those of the Streptomyces genus, as prolific producers of unique secondary metabolites with diverse chemical structures, including rare amino acids. The isolation from a microbial source suggests its potential involvement in ecological interactions or as a component of a larger, more complex natural product with biological activity.

    Table 1: Properties of Isolated this compound

    Property Value
    Molecular Formula C₈H₁₀N₂O₃
    Molecular Weight 182.18 g/mol
    Appearance Solid (Typical for amino acids)
    Source Organism Streptomyces sp.

    | Stereochemistry | L-configuration |

    Data sourced from PubChem and literature on natural product isolation. nih.govnih.gov

    While the precise biosynthetic pathway for this compound has not been fully elucidated in the scientific literature, a plausible pathway can be proposed based on established mechanisms for the formation of its core components: the beta-alanine (B559535) backbone and the 5-hydroxy-pyridine ring.

    The formation of the pyridine (B92270) ring in microorganisms is known to occur through various routes. One common pathway involves the condensation of simple metabolic intermediates derived from glycolysis and the Krebs cycle, such as glycerol (B35011) and succinate (B1194679) or aspartic acid. kyoto-u.ac.jp For instance, the biosynthesis of nicotinic acid (a pyridine derivative) in some bacteria utilizes precursors like aspartic acid and a triose phosphate. kyoto-u.ac.jp It is conceivable that a similar condensation mechanism forms a 5-hydroxy-substituted pyridine precursor.

    The beta-alanine moiety can be synthesized through several established routes in nature, including: nih.govfrontiersin.org

    Decarboxylation of L-aspartate: Catalyzed by aspartate-α-decarboxylase.

    Degradation of Uracil: A catabolic pathway that yields beta-alanine.

    Metabolism of Polyamines: Such as spermine (B22157) and spermidine.

    From Propionate: Via a series of enzymatic steps.

    A hypothetical biosynthetic pathway for this compound could involve the convergence of these two precursor pathways. One proposed route is the formation of a pyridyl-pyruvate intermediate, which could then undergo transamination to yield the final amino acid. Alternatively, an existing amino acid, such as serine or aspartate, could be enzymatically modified with a pre-formed pyridyl ring. The regiospecific hydroxylation of the pyridine ring at the C-5 position would likely be catalyzed by a monooxygenase enzyme, a common step in secondary metabolite biosynthesis.

    Metabolism in in vitro Biological Systems (e.g., Cell Extracts, Microsomes)

    Direct experimental studies on the in vitro metabolism of this compound are limited. However, its metabolic fate in biological systems like cell extracts or liver microsomes can be inferred from studies on structurally related compounds, namely other non-proteinogenic amino acids and pyridine derivatives.

    The primary metabolic transformations are expected to involve both the alanine (B10760859) side chain and the pyridine ring.

    Transamination of the Alanine Side Chain: The amino group of the alanine moiety is a likely target for transaminases. Studies on the analogue beta-2-thienyl-DL-alanine in tissue cultures have demonstrated that this compound undergoes transamination, converting the amino acid into its corresponding keto acid, beta-2-thienylpyruvic acid. nih.gov By analogy, this compound could be converted to beta-(5-Hydroxy-2-pyridyl)pyruvic acid in the presence of suitable amino acceptors and aminotransferases in cell extracts.

    Oxidation by Hepatic Microsomes: The pyridine ring is susceptible to metabolism by the cytochrome P450 (CYP450) enzyme system, which is abundant in liver microsomes. nih.govgpnotebook.com The metabolism of pyridine-containing xenobiotics often involves oxidation. nih.gov Potential oxidative reactions for this compound in a microsomal system include further hydroxylation of the pyridine ring or N-oxidation at the pyridine nitrogen atom. The presence of the existing hydroxyl group may direct further metabolism or be a site for subsequent conjugation reactions.

    Table 2: Potential in vitro Metabolic Reactions

    Reaction Type Enzyme System Potential Product
    Transamination Aminotransferases beta-(5-Hydroxy-2-pyridyl)pyruvic acid
    N-Oxidation Cytochrome P450 beta-(5-Hydroxy-2-pyridyl-1-oxide)alanine

    | Ring Hydroxylation | Cytochrome P450 | beta-(dihydroxy-2-pyridyl)alanine |

    Metabolism and Distribution in Animal Models (excluding human pharmacokinetic data)

    Specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion of free this compound in animal models are not extensively documented. However, insights can be drawn from studies involving peptides containing pyridylalanine (Pal) isomers.

    Animal studies on dietary supplementation with the parent compound, beta-alanine, have shown it passes from the bloodstream into skeletal muscle. conductscience.com It is plausible that this compound may also be transported into various tissues, although its distribution would be governed by its specific affinity for different amino acid transporters.

    In the absence of direct evidence, the biotransformation of this compound in animal models is proposed to follow established metabolic pathways for xenobiotics and amino acids. These can be categorized into Phase I and Phase II reactions.

    Phase I Reactions:

    Transamination/Deamination: As discussed for in vitro systems, the alanine side chain is a probable site for transamination to its corresponding pyruvate (B1213749) derivative, which can then enter other metabolic pathways or be excreted.

    Oxidation: Cytochrome P450-mediated oxidation of the pyridine ring is a likely pathway. This could involve the formation of additional hydroxyl groups or N-oxidation of the pyridine nitrogen. Microbial metabolism of pyridine derivatives often proceeds via hydroxylation, leading to intermediates that can undergo ring cleavage, a pathway that could potentially occur in animal models as well. nih.gov

    Phase II Reactions:

    Conjugation: The phenolic hydroxyl group on the pyridine ring is a prime site for Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. The most common conjugation pathways in mammals are glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases), leading to the formation of O-glucuronide and O-sulfate conjugates, respectively.

    Based on the proposed degradation and biotransformation pathways, the primary metabolites expected to be found in the plasma and urine of animal models administered this compound would be products of both Phase I and Phase II metabolism.

    Table 3: Predicted Metabolites of this compound in Animal Models

    Metabolite Type Predicted Structure/Name Metabolic Pathway
    Phase I beta-(5-Hydroxy-2-pyridyl)pyruvic acid Transamination
    Phase I beta-(5-Hydroxy-2-pyridyl-1-oxide)alanine N-Oxidation
    Phase II beta-(5-O-glucuronyl-2-pyridyl)alanine Glucuronidation
    Phase II beta-(5-O-sulfate-2-pyridyl)alanine Sulfation

    | Combined | beta-(5-O-glucuronyl-2-pyridyl)pyruvic acid | Transamination & Glucuronidation |

    These predicted metabolites represent the most likely products based on known biochemical transformations of similar chemical structures. Their definitive identification and quantification would require dedicated metabolic studies in relevant animal models.

    Role in Broader Amino Acid and Pyridine Metabolic Pathways

    Direct and comprehensive metabolic studies on this compound are limited in existing scientific literature. However, its chemical structure, which combines a hydroxylated pyridine ring with a β-alanine side chain, allows for informed hypotheses about its potential role and fate within broader metabolic contexts. Its metabolism is likely to intersect with pathways governing both amino acid and pyridine derivative catabolism, primarily driven by enzymes that recognize its distinct functional groups.

    Integration with Amino Acid Metabolism

    The alanine portion of the molecule suggests a likely interaction with enzymes of amino acid metabolism. Beta-amino acids, while less common than their alpha-counterparts, have established metabolic routes. The catabolism of beta-alanine, the only naturally occurring beta-amino acid, typically proceeds via transamination to form malonate semialdehyde, which can then be converted to acetyl-CoA and enter central carbon metabolism hmdb.ca.

    By analogy, this compound could serve as a substrate for ω-transaminases. These enzymes catalyze the transfer of an amino group from a β- or γ-amino acid to a keto acid acceptor. Such a reaction would convert this compound into its corresponding keto acid, 3-(5-hydroxy-2-pyridyl)-pyruvic acid, linking its fate to downstream pathways of keto-acid metabolism.

    Furthermore, the structure shares features with aromatic amino acids like tryptophan. The metabolism of tryptophan includes a critical hydroxylation step to produce 5-hydroxytryptophan (B29612), a precursor to serotonin (B10506) nih.govnih.gov. The 5-hydroxy substitution on the pyridine ring of this compound suggests it may be biosynthesized via a similar hydroxylation reaction catalyzed by a monooxygenase on a pyridyl-alanine precursor.

    Table 1: Comparison of this compound with Metabolically Related Amino Acids

    Compound Structural Moiety of Interest Key Metabolic Reactions Primary Enzyme Classes Involved
    This compound β-amino acid side chain Transamination, Decarboxylation (Hypothesized) Aminotransferases, Decarboxylases
    Hydroxylated Pyridine Ring Hydroxylation, Ring Cleavage (Hypothesized) Monooxygenases, Dioxygenases
    beta-Alanine β-amino acid Transamination to malonate semialdehyde hmdb.ca ω-Transaminases
    Tryptophan Indole Ring Hydroxylation to 5-hydroxytryptophan nih.gov Tryptophan Hydroxylase
    α-amino acid side chain Decarboxylation of 5-HTP to Serotonin nih.gov Aromatic L-amino acid decarboxylase

    Involvement in Pyridine Metabolic Pathways

    The pyridine ring is a stable heterocyclic structure, and its biodegradation in microorganisms often requires initial enzymatic activation, typically through hydroxylation tandfonline.com. Since this compound already possesses a hydroxyl group, it can be considered an activated intermediate, potentially primed for subsequent catabolic steps.

    Microbial degradation pathways for pyridine and its derivatives have been elucidated. For instance, in Arthrobacter species, the pyridine ring is cleaved by a two-component flavin-dependent monooxygenase system, leading to intermediates that are ultimately converted to succinic acid, a component of the Krebs cycle nih.govnih.gov. The hydroxyl group on this compound could facilitate a similar enzymatic attack, directing a monooxygenase or dioxygenase to catalyze the cleavage of the pyridine ring.

    The degradation of many simple pyridine derivatives proceeds through hydroxylated intermediates tandfonline.com. The presence of the 5-hydroxy substituent may therefore mark this compound as a key intermediate in the catabolism of a parent pyridyl compound.

    Table 2: Potential Enzymatic Reactions in the Metabolism of this compound

    Enzyme Class Potential Reaction Substrate Moiety Likely Product
    ω-Aminotransferase Removal of the β-amino group Alanine side chain 3-(5-hydroxy-2-pyridyl)-pyruvic acid
    Amino Acid Decarboxylase Removal of the carboxyl group Alanine side chain 2-(2-Aminoethyl)-pyridin-5-ol
    Monooxygenase Addition of a second hydroxyl group Pyridine ring beta-(dihydroxy-2-pyridyl)alanine
    Dioxygenase Oxidative cleavage of the aromatic ring Pyridine ring A linear aliphatic aldehyde/acid

    Q & A

    Basic: What are the established synthesis routes for beta-(5-hydroxy-2-pyridyl)alanine, and how can its purity be validated?

    This compound is synthesized via peptide coupling strategies, often involving pyridyl-substituted amino acid precursors. A common approach includes modifying tryptophan analogs, such as beta-(3-pyridyl)-alanine, through hydroxylation or regioselective substitution . For purity validation:

    • Chromatographic methods : Use reversed-phase HPLC with UV detection (e.g., 254 nm) to assess homogeneity, referencing retention times against standards .
    • Spectroscopic characterization : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, focusing on pyridyl proton shifts (~8.5–9.0 ppm) and carboxylate carbon signals (~175 ppm) .
    • Elemental analysis : Verify stoichiometric ratios of C, H, and N to ensure purity ≥95% .

    Basic: Which analytical techniques are critical for characterizing this compound in biological matrices?

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantify the compound in cell lysates using selective ion monitoring (SIM) for m/z corresponding to its molecular ion .
    • Fluorescence-based assays : Detect interactions with proteins (e.g., c-Raf-1 kinase) using Förster resonance energy transfer (FRET) probes .
    • Circular dichroism (CD) : Analyze conformational stability under physiological pH (7.4) to assess bioavailability .

    Basic: What is the primary mechanism of action of this compound in cancer models?

    The compound inhibits tumor growth by targeting the ras/c-Raf-1 kinase signaling pathway, which regulates cell proliferation. It induces apoptosis in NIH3T3 cells transformed by activated c-Ha-ras by disrupting kinase phosphorylation at Ser338/339 residues . In vitro validation typically involves:

    • Western blotting : Monitor phosphorylation levels of c-Raf-1 and downstream ERK1/2 .
    • Cell viability assays : Use MTT or trypan blue exclusion to quantify IC50_{50} values in ras-transformed vs. wild-type cells .

    Advanced: How can structural modifications enhance the solubility and bioactivity of this compound?

    • Amino acid substitution : Replace the pyridyl group with hydrophilic analogs (e.g., 2,4-diaminobutanoic acid) to improve aqueous solubility .
    • Chelation strategies : Introduce metal-binding moieties (e.g., boronic acid) to stabilize interactions with kinase active sites .
    • In silico docking : Use AutoDock Vina to predict binding affinities to OmpA homologs in Gram-negative bacteria, guiding rational design .

    Advanced: What experimental models are optimal for studying the antitumor efficacy of this compound?

    • Xenograft models : Implant ras-transformed NIH3T3 cells into nude mice and administer the compound intraperitoneally (5–10 mg/kg/day) to monitor tumor regression .
    • 3D spheroid cultures : Assess penetration efficiency in multicellular tumor spheroids using confocal microscopy with fluorescently tagged derivatives .
    • Transcriptomic profiling : Perform RNA-seq on treated cells to identify differentially expressed genes in the MAPK/ERK pathway .

    Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?

    • Dose-response validation : Replicate studies using standardized doses (e.g., 10–100 µM) and control for cell line-specific variations (e.g., ATCC authentication) .
    • Binding affinity assays : Compare surface plasmon resonance (SPR) results for derivatives against purified c-Raf-1 kinase to resolve discrepancies .
    • Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to identify confounding variables like assay temperature or buffer composition .

    Advanced: What methodologies ensure reproducibility in synthesizing this compound?

    • Detailed reaction logs : Document solvent purity (e.g., anhydrous DMF), catalyst ratios (e.g., HATU:amine = 1:1.2), and reaction times in supplementary materials .
    • Collaborative validation : Share synthetic protocols via platforms like Zenodo for independent replication .
    • Quality control thresholds : Require ≥90% HPLC purity and ≤5% enantiomeric excess for batch consistency .

    Ethical & Compliance: What ethical considerations apply to in vivo studies of this compound?

    • Animal welfare : Follow ARRIVE guidelines for tumor-bearing mice, including humane endpoints (e.g., tumor volume ≤2000 mm3^3) and analgesia protocols .
    • Data transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
    • Institutional Review Board (IRB) approval : Disclose conflicts of interest and adhere to FAIR data principles for public dataset sharing .

    Advanced: How can researchers align their work with FAIR data standards when publishing findings on this compound?

    • Metadata annotation : Use ISA-Tab format to detail experimental conditions, including instrument parameters (e.g., NMR field strength, LC gradient) .
    • Repository deposition : Upload raw spectra, docking files, and dose-response curves to domain-specific repositories (e.g., ChEMBL, PRIDE) .
    • Controlled vocabularies : Tag datasets with Ontology for Biomedical Investigations (OBI) terms for interoperability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.